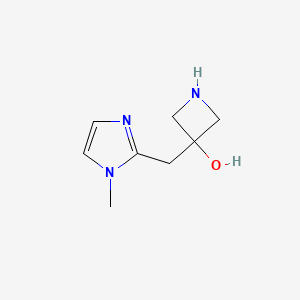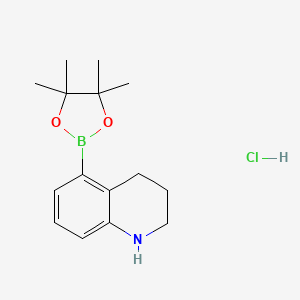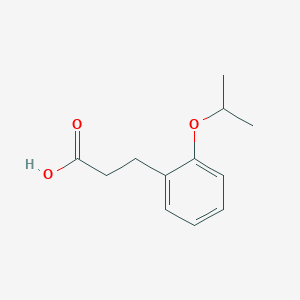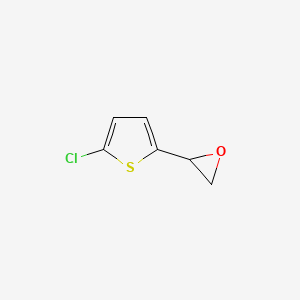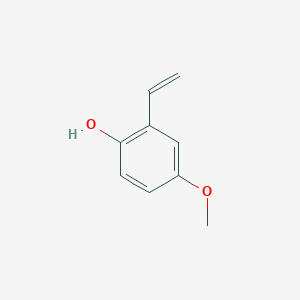
2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6Cl2FO It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone typically involves the chlorination of 1-(2-chloro-3-fluorophenyl)ethanone. This process can be carried out using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(3-fluorophenyl)ethanone
- 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C8H5Cl2FO |
|---|---|
Peso molecular |
207.03 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |
Clave InChI |
DRIOYSYKEPIUDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
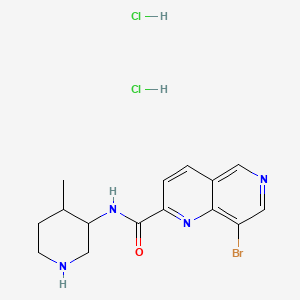

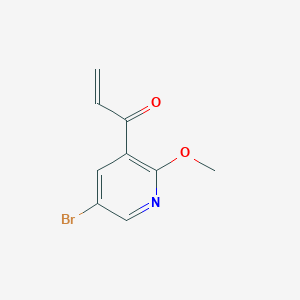
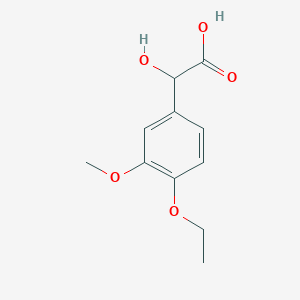
![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)

![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)

